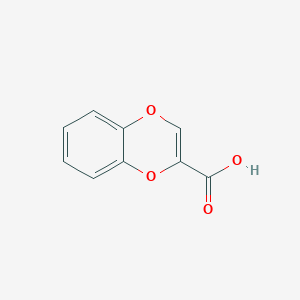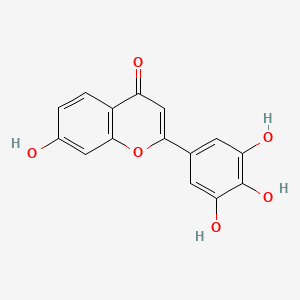
7,3',4',5'-Tetrahydroxyflavone
Vue d'ensemble
Description
This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties . It plays a significant role in plant defense mechanisms and has been extensively studied for its potential therapeutic applications in human health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,3’,4’,5’-Tetrahydroxyflavone typically involves the use of chrysin as a starting material. The process includes halogenation of chrysin to form 6,8-dibromochrysin, followed by methanolysis promoted by a methoxide ion and copper bromide system to yield 5,7-dihydroxy-6,8-dimethoxyflavone . This intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods: Industrial production of 7,3’,4’,5’-Tetrahydroxyflavone often involves extraction from plant sources. The compound can be isolated from plants like celery and green peppers using solvent extraction methods, followed by purification processes such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 7,3’,4’,5’-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the flavone structure to flavanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted flavones, flavanones, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7,3’,4’,5’-Tetrahydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 7,3’,4’,5’-Tetrahydroxyflavone involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species and enhances the activity of antioxidant enzymes such as superoxide dismutase.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating pathways such as PI3K/Akt and MAPK.
Comparaison Avec Des Composés Similaires
7,3’,4’,5’-Tetrahydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which contributes to its potent biological activities. Similar compounds include:
Fisetin (3,7,3’,4’-Tetrahydroxyflavone): Known for its neuroprotective and anti-inflammatory properties.
Scutellarein (5,6,7,4’-Tetrahydroxyflavone): Exhibits antioxidant and anti-inflammatory activities.
Norartocarpetin (2’,4’,5,7-Tetrahydroxyflavone): Known for its antimicrobial and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-6,16,18-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIGFPBADVTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C(=C3)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419827 | |
| Record name | 7,3',4',5'-Tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67858-31-5 | |
| Record name | 7,3',4',5'-Tetrahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


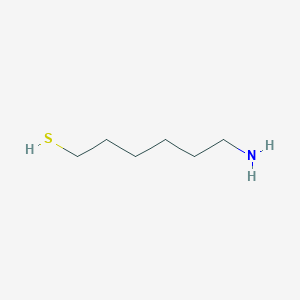
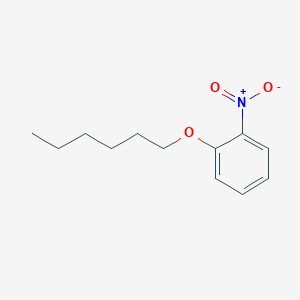
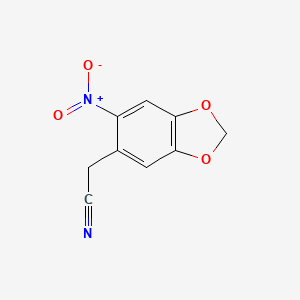
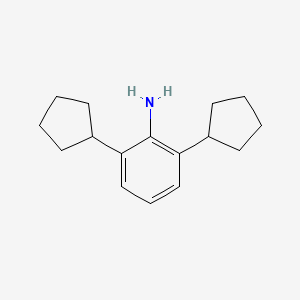
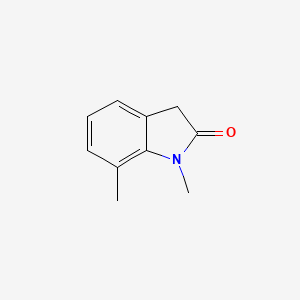
![2-Biphenyl-4-YL-benzo[D]thiazole](/img/structure/B3055849.png)
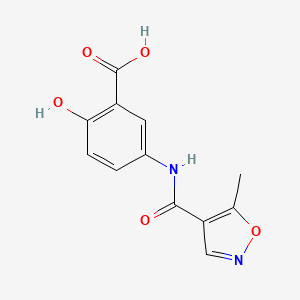
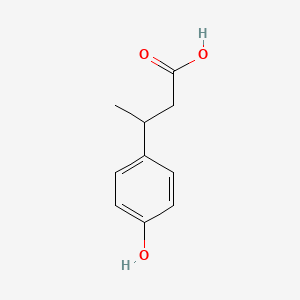
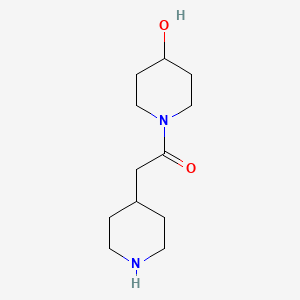
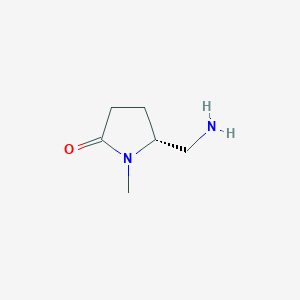
![2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine](/img/structure/B3055856.png)
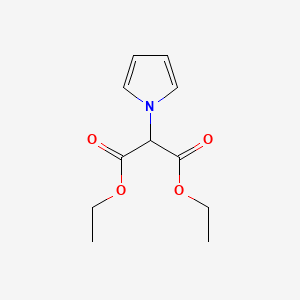
![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)
